2-Chloro-4-fluoro-6-(trifluoromethyl)-1H-1,3-benzimidazole
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Overview
Description
2-Chloro-4-fluoro-6-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with chloro, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-6-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the chloro, fluoro, and trifluoromethyl substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-6-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
2-Chloro-4-fluoro-6-(trifluoromethyl)-1H-1,3-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-6-(trifluoromethyl)-1H-1,3-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved are the subject of ongoing research and may vary depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-6-methylaniline
- 2-Chloro-4-fluoro-6-(trifluoromethyl)phenol
- 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-Chloro-4-fluoro-6-(trifluoromethyl)-1H-1,3-benzimidazole stands out due to its unique combination of substituents and the presence of the benzimidazole core
Properties
Molecular Formula |
C8H3ClF4N2 |
---|---|
Molecular Weight |
238.57 g/mol |
IUPAC Name |
2-chloro-4-fluoro-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2/c9-7-14-5-2-3(8(11,12)13)1-4(10)6(5)15-7/h1-2H,(H,14,15) |
InChI Key |
IONQRSZIWFWFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)F)C(F)(F)F |
Origin of Product |
United States |
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